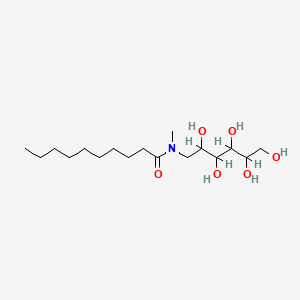

N-Decanoyl-N-methylglucamine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MEGA-10 se sintetiza mediante la acilación de la N-metilglucamina con ácido decanoico. La reacción típicamente involucra el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida entre el grupo carboxilo del ácido decanoico y el grupo amino de la N-metilglucamina .

Métodos de producción industrial

En entornos industriales, la producción de MEGA-10 involucra rutas sintéticas similares pero a mayor escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como cristalización y cromatografía .

Análisis De Reacciones Químicas

Adsorption at Electrochemical Interfaces

The compound shows significant adsorption on mercury electrodes in 1 M NaClO₄ solutions, governed by physical adsorption mechanisms. Key parameters derived from electrochemical studies :

The adsorption isotherm follows the equation:

where Φ = surface pressure, c = bulk concentration, and E = electrode potential .

Coordination with Metal Ions

This compound acts as a polydentate ligand for gadolinium(III) , forming stable complexes used in MRI contrast agents .

Complexation Reaction :

Key Properties of Gd(III) Complex :

| Property | Value |

|---|---|

| Molar mass | 979.69 g/mol |

| IR carbonyl shift (ν-CO) | 1632 → 1614 cm⁻¹ |

| Molar conductivity | 67.56 Ω⁻¹ cm² mol⁻¹ (in DMF) |

| ESI-MS peak | m/z 854.23 ([Gd(L10)₂]⁺) |

The shift in carbonyl IR bands confirms coordination via the amide oxygen .

Micellization and Solubilization

As a detergent, it forms micelles above its critical micelle concentration (CMC), enabling membrane protein solubilization. Structural studies reveal:

| Parameter | Value (25°C) | Technique |

|---|---|---|

| CMC | 6.5 mM | Tensiometry |

| Aggregation number | 55–60 molecules | Static light scattering |

| Hydrodynamic radius | 3.2 nm | Dynamic light scattering |

Micelle stability is enhanced by NaCl (up to 0.5 M), reducing CMC to 4.8 mM .

Thermal and Chemical Stability

The compound is stable under normal conditions but decomposes at temperatures >200°C. No hazardous reactions are reported with common solvents or electrolytes .

Comparative Adsorption with Other Surfactants

Adsorption efficiency on mercury electrodes varies with surfactant type :

| Surfactant Type | Max Γ' (mol/cm²) | ΔG° (kJ/mol) |

|---|---|---|

| Cationic (C₁₁H₂₆N⁺) | 3.8 × 10⁻¹⁰ | −38.2 |

| Anionic (C₁₀H₂₁SO₃⁻) | 2.9 × 10⁻¹⁰ | −32.1 |

| This compound | 2.5 × 10⁻¹⁰ | −34.5 |

The lower Γ' for this compound reflects steric hindrance from its bulky glucamine head .

Aplicaciones Científicas De Investigación

Biochemical Applications

Protein Extraction and Membrane Studies

N-Decanoyl-N-methylglucamine is utilized in the extraction of membrane proteins due to its ability to solubilize lipid bilayers without denaturing proteins. A study by Chuang et al. (2011) demonstrated that optimal concentrations of this compound and sodium dodecyl sulfate facilitate the extraction and analysis of membrane proteins, showcasing its effectiveness in biochemical assays .

Table 1: Optimal Concentrations for Protein Extraction

| Surfactant | Optimal Concentration (mM) | Application |

|---|---|---|

| This compound | 0.5 | Membrane protein extraction |

| Sodium dodecyl sulfate | 0.5 | Membrane protein extraction |

Drug Delivery Systems

Liposome Incorporation

This compound has been investigated for its role in enhancing the stability and effectiveness of liposome-based drug delivery systems. Research indicates that complexes of gadolinium(III) with this compound can be incorporated into liposomes, improving their zeta potential and enhancing their ability to delineate lesions in MRI applications . This amphiphilic nature allows it to form stable structures that can encapsulate both hydrophilic and hydrophobic drugs.

Case Study: Gadolinium Complexes as MRI Contrast Agents

In a study conducted by Silva et al. (2015), gadolinium(III) complexes with this compound were synthesized and characterized. These complexes exhibited high relaxivity values, making them promising candidates for use as MRI contrast agents . The incorporation of these complexes into liposomes significantly improved their magnetic resonance imaging properties.

Electrochemical Applications

Electrosorption Behavior

The electrosorption behavior of this compound has been studied at the interface of mercury electrodes in saline solutions. This property is crucial for developing sensors and electrochemical devices. A study highlighted its behavior in a 1 mol/dm³ sodium perchlorate solution, indicating its potential for applications in electrochemical sensing .

Nanotechnology Applications

Nanocarrier Systems

This compound has been explored as a component in nanocarrier systems for targeted drug delivery. Its amphiphilic characteristics allow it to form micelles or nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities . This application is particularly relevant in cancer therapy where targeted delivery is critical.

Mecanismo De Acción

MEGA-10 ejerce sus efectos principalmente a través de sus propiedades surfactantes. El grupo de cabeza hidrofílico interactúa con las moléculas de agua, mientras que la cola hidrofóbica interactúa con las moléculas de lípidos. Esta doble interacción permite a MEGA-10 solubilizar proteínas de membrana al interrumpir las bicapas lipídicas y formar micelas alrededor de las proteínas .

Comparación Con Compuestos Similares

Compuestos similares

N-octanoil-N-metilglucamina: Similar en estructura pero con una cadena de carbono más corta, lo que lo hace menos efectivo en la solubilización de proteínas más grandes.

N-decanoil-N-metilglucamina: Otro miembro de la familia de glucamidas de ácidos grasos, similar en función pero con ligeras variaciones en las propiedades de solubilidad y formación de micelas.

Singularidad

MEGA-10 es único debido a su equilibrio óptimo entre propiedades hidrofílicas e hidrofóbicas, lo que lo hace altamente efectivo en la solubilización de una amplia gama de proteínas de membrana mientras se mantiene la estabilidad de las proteínas .

Actividad Biológica

N-Decanoyl-N-methylglucamine (often referred to as Mega-10) is a synthetic non-ionic surfactant that has garnered attention for its unique properties and applications in various biochemical and pharmaceutical contexts. This article explores its biological activity, including its role in membrane protein solubilization, immunological applications, and potential cytotoxic effects.

- Molecular Formula : CHNO

- Molecular Weight : 349.46 g/mol

- CAS Number : 85261-20-7

- Structure : this compound consists of a decanoyl chain attached to a methylglucamine moiety, contributing to its surfactant properties.

Membrane Protein Solubilization

This compound is widely used for the solubilization of membrane proteins, which is crucial for studying their structure and function. Research indicates that optimal concentrations of this surfactant can effectively extract membrane proteins without denaturing them.

Immunological Applications

The compound has been investigated for its potential in immunology, particularly in enhancing vaccine formulations. Its ability to act as an adjuvant has been noted, improving immune responses when used in nanoparticle (NP) vaccine formulations.

Cytotoxicity and Safety Profile

While this compound is generally considered safe for use in laboratory settings, studies have shown that exposure at high concentrations can lead to cytotoxic effects.

- Cytotoxicity Studies : Research involving various cell lines indicated that concentrations above 25 mM could result in irreversible cell damage, while lower concentrations were found to be non-toxic .

- Chronic Health Effects : Long-term exposure to high dust concentrations may lead to respiratory issues such as pneumoconiosis; however, chronic effects are not typically observed at standard laboratory usage levels .

Case Studies

- Protein Analysis : A study utilized this compound to extract cardiac microsomal adenylate cyclase activity, revealing significant insights into enzyme behavior under various surfactant conditions .

- Vaccine Development : In a clinical trial context, formulations containing this surfactant were tested for their ability to enhance vaccine efficacy against HIV, demonstrating its potential role in immunotherapy .

Propiedades

IUPAC Name |

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWKZHPREXJQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868887 | |

| Record name | 1-[Decanoyl(methyl)amino]-1-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.